

A Technical Guide to the Spectroscopic Analysis of 2-Butoxyethanol

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Compound of Interest

Compound Name: **2-Butoxyethanol**

Cat. No.: **B058217**

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This guide provides an in-depth overview of the core spectroscopic techniques used for the analysis and characterization of **2-Butoxyethanol** (Ethylene Glycol Monobutyl Ether, EGBE). It is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require detailed spectral data and standardized methodologies for the identification and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of **2-Butoxyethanol**.

Table 1: Nuclear Magnetic Resonance (NMR) Spectral Data

Nucleus	Chemical Shift (δ) ppm	Multiplicity	Assignment
^1H NMR	~3.66	t	-O-CH ₂ -CH ₂ -OH
^1H NMR	~3.51	t	-O-CH ₂ -CH ₂ -OH
^1H NMR	~3.45	t	-CH ₂ -O-
^1H NMR	~1.55	quint	-CH ₂ -CH ₂ -O-
^1H NMR	~1.38	sextet	-CH ₂ -CH ₃
^1H NMR	~0.92	t	-CH ₃
^{13}C NMR	~72.5	-	-O-CH ₂ -CH ₂ -OH
^{13}C NMR	~70.0	-	-O-CH ₂ -CH ₂ -OH
^{13}C NMR	~61.7	-	-CH ₂ -O-
^{13}C NMR	~31.8	-	-CH ₂ -CH ₂ -O-
^{13}C NMR	~19.3	-	-CH ₂ -CH ₃
^{13}C NMR	~13.9	-	-CH ₃

Note: NMR data is aggregated from typical values and predicted spectra. Actual shifts may vary based on solvent and experimental conditions.[\[1\]](#)[\[2\]](#)

Table 2: Infrared (IR) Spectroscopy Peak Assignments

Wavenumber (cm ⁻¹)	Intensity	Vibrational Mode
~3430	Strong, Broad	O-H Stretch (Alcohol)
2959 - 2871	Strong	C-H Stretch (Aliphatic)
~1118	Strong	C-O Stretch (Ether & Alcohol)
~1065	Strong	C-O Stretch

Source: NIST Chemistry WebBook.[\[3\]](#)[\[4\]](#)[\[5\]](#)

Table 3: Mass Spectrometry (Electron Ionization) Data

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Plausible Fragment
57	100	[C ₄ H ₉] ⁺
45	55	[CH ₂ CH ₂ OH] ⁺
29	30	[C ₂ H ₅] ⁺
31	28	[CH ₂ OH] ⁺
87	15	[CH ₂ (CH ₂) ₂ OCH ₂] ⁺

Source: NIST Mass Spectrometry Data Center and Restek.[\[3\]](#)[\[6\]](#)[\[7\]](#)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate spectroscopic analysis. The following sections outline standard protocols for GC-MS and NMR analysis of **2-Butoxyethanol**.

This protocol is adapted from established methods for the analysis of glycol ethers in various matrices.[\[8\]](#)[\[9\]](#)

1. Sample Preparation:

- Liquid Samples (e.g., Cleaners, Paints): Accurately weigh approximately 100 mg of the sample into a 20 mL vial.
- Dilution: Add a precise mass of methanol (e.g., 3900 mg) to achieve a known dilution ratio (e.g., 1:40). For samples with high concentrations of **2-Butoxyethanol**, a final dilution of 1:1000 may be necessary.
- Internal Standard/Surrogate Spiking: Spike the sample with a known amount of a labeled surrogate, such as ¹³C₂-**2-Butoxyethanol**, to achieve a concentration similar to that of the calibration standards (e.g., 1 ppm after final dilution).
- Homogenization: Mix the sample thoroughly and allow it to stabilize for approximately 1 hour.

- Filtration: Transfer an aliquot of the final diluted sample into a syringeless filter (e.g., 0.2 μ m pore size) prior to injection.

2. Instrumentation and Conditions:

- Gas Chromatograph: Equipped with a suitable capillary column (e.g., Rtx-624, Rxi-1301Sil MS).
- Injector: Split/splitless inlet, operated in splitless mode. Injector temperature: 250°C.
- Carrier Gas: Helium at a constant flow rate.
- Oven Temperature Program:
 - Initial temperature: 40°C, hold for 2 minutes.
 - Ramp: 10°C/min to 220°C.
 - Hold: 5 minutes.
- Mass Spectrometer:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Acquisition Mode: Combined Full Scan/Selective Ion Monitoring (FS/SIM) is recommended. Full scan for identification and SIM for quantification.
 - Mass Range: 30-300 amu.
 - Monitored Ions (SIM): m/z 57, 45, 87. Note: m/z 57 can have interference from surrogates and should be chosen carefully.

3. Quality Assurance/Quality Control (QA/QC):

- Calibration: Prepare a multi-point calibration curve from certified reference standards.
- Blanks: Analyze a method blank with each batch to check for contamination.

- Instrument Tuning: Tune the mass spectrometer before each analysis sequence to ensure optimal performance.

This is a general protocol for acquiring ^1H and ^{13}C NMR spectra of **2-Butoxyethanol**, following established guidelines for data acquisition and reporting.[10]

1. Sample Preparation:

- Sample Quantity: Dissolve 5-10 mg of neat **2-Butoxyethanol** in approximately 0.6-0.7 mL of a deuterated solvent.
- Solvent: Chloroform-d (CDCl_3) or Deuterium Oxide (D_2O) are common choices. The choice of solvent will affect chemical shifts.
- Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS, δ 0.00 ppm), for referencing the chemical shifts.
- Transfer: Transfer the solution to a 5 mm NMR tube.

2. Instrumentation and Data Acquisition:

- Spectrometer: A 200 MHz or higher field NMR spectrometer.[1]
- Nuclei: ^1H (Proton) and ^{13}C (Carbon-13).
- ^1H NMR Acquisition Parameters:
 - Pulse Program: Standard single pulse (zg30).
 - Acquisition Time: ~2-3 seconds.
 - Relaxation Delay: 1-5 seconds.
 - Number of Scans: 8-16 scans.
- ^{13}C NMR Acquisition Parameters:
 - Pulse Program: Standard proton-decoupled pulse program (zgpg30).

- Acquisition Time: ~1-2 seconds.
- Relaxation Delay: 2 seconds.
- Number of Scans: 512-1024 scans or more, depending on concentration.

3. Data Processing:

- Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ^1H , 1-2 Hz for ^{13}C) and perform a Fourier transform.
- Phasing and Baseline Correction: Manually phase the spectrum and apply an automatic baseline correction.
- Referencing: Calibrate the chemical shift axis using the internal standard (TMS at 0 ppm) or the residual solvent peak.
- Integration and Peak Picking: Integrate the signals in the ^1H spectrum and identify the peak positions for all spectra.

Visualization of Analytical Workflows

Diagrams are provided to illustrate the logical flow of the analytical processes described.

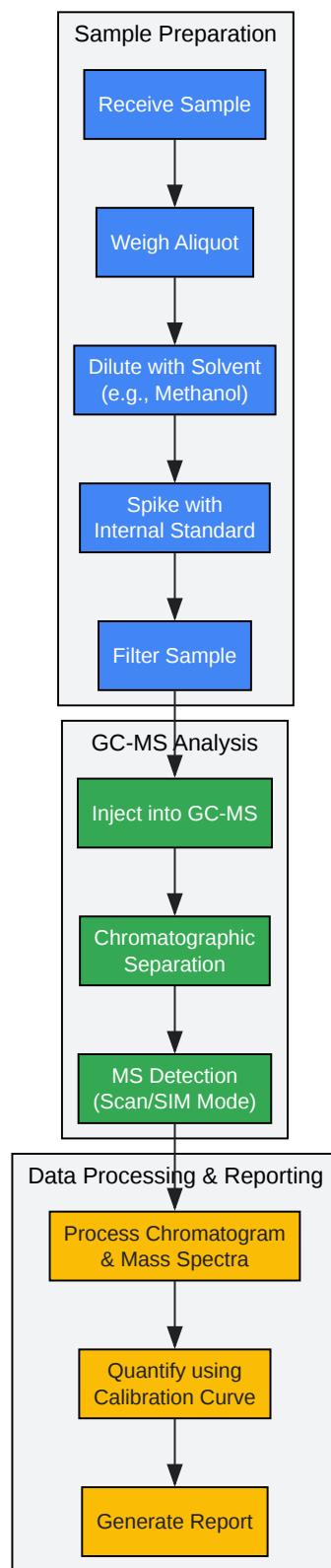
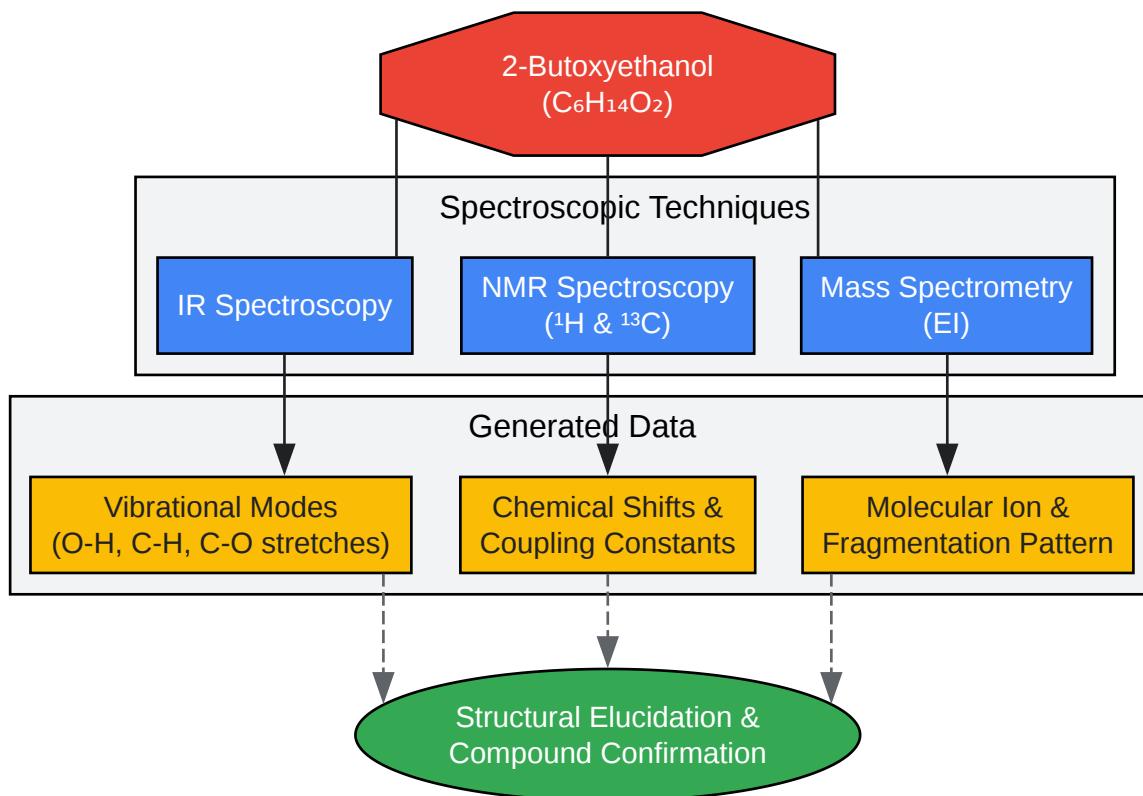
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Figure 1: General workflow for GC-MS analysis of **2-Butoxyethanol**.



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Figure 2: Logical relationship of spectroscopic techniques for characterization.

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